2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid
Description
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is a phenoxyacetic acid derivative featuring an isopentyloxy (3-methylbutoxy) group at the meta position of the aromatic ring, linked via an acetamido bridge to a glycine moiety. These compounds are characterized by variations in substituent positions (ortho, meta, para), lactam ring sizes (5–7-membered), and alkyl/ether side chains, which influence their physicochemical properties and biological activity.
Properties
IUPAC Name |
2-[[2-[3-(3-methylbutoxy)phenoxy]acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-11(2)6-7-20-12-4-3-5-13(8-12)21-10-14(17)16-9-15(18)19/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLHRZWCNDPCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with isopentyl alcohol under specific conditions to introduce the isopentyloxy group. The resulting compound undergoes further reactions to attach the acetamido group, followed by the introduction of the acetic acid moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenoxy and acetamido groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of compounds related to 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid. Research indicates that derivatives of this compound exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.06 to 0.09 µM against COX-2, indicating potent anti-inflammatory activity without significant gastrointestinal side effects .
Table 1: Inhibitory Activity of Related Compounds
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.06 ± 0.01 | 1900 |
| Compound B | 0.07 ± 0.01 | 133.34 |
| Compound C | 0.08 ± 0.01 | 111.53 |
These findings suggest that the structural modifications in the phenoxy group enhance the selectivity towards COX-2 over COX-1, potentially reducing adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Analgesic Activity
In addition to its anti-inflammatory properties, the compound has shown promising analgesic effects. In vivo studies demonstrated significant increases in pain threshold in animal models treated with this compound compared to controls. The analgesic activity was assessed through latency period increases, indicating effective pain relief comparable to established analgesics like celecoxib and mefenamic acid .
Case Study 1: In Vivo Efficacy
A study evaluated the efficacy of a compound structurally similar to this compound in a carrageenan-induced paw edema model in rats. The results indicated a substantial reduction in paw thickness (up to 63.35%) compared to untreated controls, showcasing its potential as an effective anti-inflammatory agent .
Case Study 2: Safety Profile
Another critical aspect of this compound's application is its safety profile. In histopathological examinations, compounds analogous to this compound exhibited minimal ulcerogenic effects on gastric mucosa, contrasting sharply with traditional NSAIDs that often lead to gastrointestinal complications . This safety aspect is crucial for developing new therapeutic agents aimed at long-term use.
Molecular Modeling Studies
Molecular modeling studies have provided insights into how structural features influence the binding affinity and selectivity of these compounds towards COX-2. The introduction of specific substituents on the phenoxy ring has been shown to enhance interaction with the enzyme's active site, thus improving pharmacological efficacy .
Mechanism of Action
The mechanism of action of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid involves its interaction with specific molecular targets. The isopentyloxy group may enhance the compound’s ability to penetrate biological membranes, while the acetamido and acetic acid moieties can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparison of Key Analogs from –6
| Compound | Substituent Position | Lactam Ring Size | Molecular Formula | Yield (%) | Melting Point (°C) | IC₅₀ (μM) | Kᵢ (μM) |
|---|---|---|---|---|---|---|---|
| 7 | Ortho | 5-membered | C₁₄H₁₆N₂O₅ | 93 | 134–138 | N/A | N/A |
| 8 | Meta | 5-membered | C₁₄H₁₆N₂O₅ | 94 | 96–100 | N/A | N/A |
| 9 | Para | 5-membered | C₁₄H₁₆N₂O₅ | 99 | 154–160 | N/A | N/A |
| 15 | Para | 7-membered | C₁₆H₂₀N₂O₅ | 90 | 84–87 | 449.5 | 243.6 |
Physicochemical Properties
- Melting Points : Para-substituted analogs (e.g., compound 9) exhibit higher melting points (154–160°C) compared to ortho/meta isomers, likely due to enhanced symmetry and packing efficiency .
- IR/NMR Profiles : Distinctive absorption bands for NH (3329–3437 cm⁻¹), COOH (1744–1753 cm⁻¹), and aromatic C=C (1607–1613 cm⁻¹) confirm structural integrity .
Comparison with Non-Lactam Analogs
- Halogenated Derivatives : Chloro or nitro substituents (e.g., ) may increase lipophilicity but reduce solubility, impacting bioavailability .
Biological Activity
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the context of inflammation and metabolic disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
Target Enzyme
The primary target of this compound is cyclooxygenase-2 (COX-2) , an enzyme that plays a crucial role in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation .
Mode of Action
The compound acts as an inhibitor of COX-2 , leading to a reduction in the synthesis of pro-inflammatory prostaglandins. This inhibition is significant for managing conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases .
Pharmacokinetics
The compound exhibits good bioavailability, suggesting efficient absorption and distribution within biological systems. Its pharmacokinetic profile indicates that it can effectively reduce inflammation, making it a candidate for therapeutic use in inflammatory conditions.
Anti-Inflammatory Effects
Research has shown that this compound significantly reduces markers of inflammation. In vivo studies demonstrate its efficacy in reducing paw thickness and weight in animal models subjected to carrageenan-induced inflammation. The compound exhibited a reduction in tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2) levels by approximately 61% and 60%, respectively .
Analgesic Properties
In addition to its anti-inflammatory effects, the compound also displays analgesic properties. In comparative studies, it showed significant pain-relieving effects similar to established analgesics like celecoxib and mefenamic acid .
Case Studies
Several studies have investigated the biological activity of related phenoxyacetamide compounds, revealing insights into their structure-activity relationships (SAR). For instance, compounds with similar scaffolds demonstrated varying degrees of COX-2 inhibition, with some achieving IC50 values as low as 0.06 μM, indicating potent activity .
Table 1: Comparative IC50 Values of Related Compounds
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Celecoxib | 0.05 ± 0.02 | 298.6 |
| Mefenamic Acid | 1.98 ± 0.02 | - |
| Compound A | 0.06 ± 0.01 | - |
| Compound B | 0.09 ± 0.01 | - |
Safety Profile
Toxicological assessments indicate that compounds similar to this compound do not cause significant adverse effects on renal or stomach functions, making them safer alternatives compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step procedures, including etherification of phenolic precursors, amide bond formation, and carboxylation. For example, etherification of 3-hydroxyphenol with isopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields 3-(isopentyloxy)phenol. Subsequent coupling with chloroacetic acid derivatives via nucleophilic substitution forms the phenoxyacetamide intermediate. Final carboxylation or hydrolysis steps generate the acetic acid moiety. Optimization requires controlled pH, temperature (e.g., 60–80°C for amide coupling), and solvent selection (e.g., DCM for anhydrous conditions) to minimize side reactions .
Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Key techniques include:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopentyloxy group at δ ~1.2–1.6 ppm for methyl protons).
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (carboxylic acid C=O).
- X-ray crystallography : To resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated for structurally similar acetamido-phenoxy derivatives in crystallography studies .
- HPLC-MS : For purity assessment (>95%) and molecular ion verification .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis efficiency for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can model transition states and intermediates. For instance, ICReDD’s approach combines computational screening of reaction parameters (solvent, catalysts) with experimental validation, reducing trial-and-error steps. Machine learning models trained on PubChem data (e.g., Template_relevance Reaxys) predict feasible one-step synthetic routes .
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions in NMR or IR data may arise from tautomerism or solvent effects. Strategies include:
- Cross-validation : Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations) or crystallographic results .
- Dynamic NMR : Resolve conformational equilibria by varying temperature or solvent polarity.
- Isotopic labeling : Use deuterated analogs to assign overlapping proton signals .
Q. What methodologies are suitable for evaluating the biological activity of derivatives of this compound?
- Methodological Answer : For antibacterial studies (e.g., against Gram-positive pathogens):
- MIC assays : Determine minimum inhibitory concentrations using broth microdilution (CLSI guidelines).
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours.
- Synergy testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects, as demonstrated in Cr(III)-complex studies of related acetamido derivatives .
Q. How can purification challenges (e.g., low yield of the carboxylic acid form) be mitigated during synthesis?
- Methodological Answer : Common issues include residual solvents or unreacted intermediates. Solutions involve:
- Recrystallization : Use ethanol/water mixtures to isolate the carboxylic acid form.
- Ion-exchange chromatography : Separate ionic species (e.g., carboxylic acid vs. ester precursors).
- SPE (Solid-Phase Extraction) : C18 cartridges for desalting and removing hydrophobic impurities .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature.
- Mass spectrometry : Identify degradation products (e.g., hydrolysis of the amide bond) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or Logit models using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare efficacy across concentration ranges (e.g., 0.1–100 μM).
- Principal Component Analysis (PCA) : Corrogate structural features (e.g., substituent electronegativity) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
